Cas no 158900-81-3 (2-({2-(dimethylamino)ethylamino}methyl)phenol)
Il composto 2-({2-(dimethylamino)ethylamino}methyl)fenolo è una molecola organica polifunzionale che combina un gruppo fenolico con una catena amminica terziaria e secondaria. Questa struttura conferisce al composto interessanti proprietà di chelazione e tamponamento, rendendolo potenzialmente utile come intermedio nella sintesi di leganti complessanti o come precursore per catalizzatori. La presenza simultanea dei gruppi amminici e del fenolo lo rende un ligando efficace per ioni metallici, con applicazioni in campo catalitico e analitico. La sua architettura molecolare suggerisce una buona solubilità in solventi polari, facilitando le reazioni in mezzi acquosi. La stabilità del gruppo fenolico e la basicità delle funzioni amminiche sono caratteristiche distintive che ne supportano l'impiego in processi chimici fini.
158900-81-3 structure
Product Name:2-({2-(dimethylamino)ethylamino}methyl)phenol
Numero CAS:158900-81-3
MF:C11H18N2O
MW:194.273422718048
CID:1337533
PubChem ID:3974624
Update Time:2025-09-28
2-({2-(dimethylamino)ethylamino}methyl)phenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol, 2-[[[2-(dimethylamino)ethyl]amino]methyl]-
- 2-[[2-(dimethylamino)ethylamino]methyl]phenol
- 2-({2-(dimethylamino)ethylamino}methyl)phenol
- STK128930
- 2-(((2-(Dimethylamino)ethyl)amino)methyl)phenol
- EN300-164131
- SCHEMBL5194552
- 158900-81-3
- CS-0354152
- DTXSID50398328
- N,N-dimethyl-N'-(2-hydroxybenzyl)ethylenediamine
- 2-({[2-(dimethylamino)ethyl]amino}methyl)phenol
- AKOS000128434
-
- Inchi: 1S/C11H18N2O/c1-13(2)8-7-12-9-10-5-3-4-6-11(10)14/h3-6,12,14H,7-9H2,1-2H3
- Chiave InChI: MKJWJYZYPVDSKG-UHFFFAOYSA-N
- Sorrisi: OC1C=CC=CC=1CNCCN(C)C
Proprietà calcolate
- Massa esatta: 194.14204
- Massa monoisotopica: 194.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 5
- Complessità: 150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 35.5Ų
Proprietà sperimentali
- PSA: 35.5
2-({2-(dimethylamino)ethylamino}methyl)phenol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164131-50mg |
2-({[2-(dimethylamino)ethyl]amino}methyl)phenol |
158900-81-3 | 50mg |
$468.0 | 2023-09-22 | ||
| Enamine | EN300-164131-100mg |
2-({[2-(dimethylamino)ethyl]amino}methyl)phenol |
158900-81-3 | 100mg |
$490.0 | 2023-09-22 | ||
| Enamine | EN300-164131-250mg |
2-({[2-(dimethylamino)ethyl]amino}methyl)phenol |
158900-81-3 | 250mg |
$513.0 | 2023-09-22 | ||
| Enamine | EN300-164131-500mg |
2-({[2-(dimethylamino)ethyl]amino}methyl)phenol |
158900-81-3 | 500mg |
$535.0 | 2023-09-22 | ||
| Enamine | EN300-164131-1000mg |
2-({[2-(dimethylamino)ethyl]amino}methyl)phenol |
158900-81-3 | 1000mg |
$557.0 | 2023-09-22 | ||
| Enamine | EN300-164131-2500mg |
2-({[2-(dimethylamino)ethyl]amino}methyl)phenol |
158900-81-3 | 2500mg |
$1089.0 | 2023-09-22 | ||
| Enamine | EN300-164131-5000mg |
2-({[2-(dimethylamino)ethyl]amino}methyl)phenol |
158900-81-3 | 5000mg |
$1614.0 | 2023-09-22 | ||
| Enamine | EN300-164131-10000mg |
2-({[2-(dimethylamino)ethyl]amino}methyl)phenol |
158900-81-3 | 10000mg |
$2393.0 | 2023-09-22 | ||
| Enamine | EN300-164131-0.05g |
2-({[2-(dimethylamino)ethyl]amino}methyl)phenol |
158900-81-3 | 0.05g |
$924.0 | 2023-06-04 | ||
| Enamine | EN300-164131-0.1g |
2-({[2-(dimethylamino)ethyl]amino}methyl)phenol |
158900-81-3 | 0.1g |
$968.0 | 2023-06-04 |
2-({2-(dimethylamino)ethylamino}methyl)phenol Letteratura correlata
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
158900-81-3 (2-({2-(dimethylamino)ethylamino}methyl)phenol) Prodotti correlati
- 25338-55-0(Phenol,[(dimethylamino)methyl]-)
- 18653-98-0(2,2'-((Ethane-1,2-diylbis(azanediyl))bis(methylene))diphenol)
- 120-65-0(2-(Dimethylaminomethyl)phenol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso